molecular formula C5H14ClNO B565003 4-Amino-1-pentanol-d4 Hydrochloride Salt CAS No. 1216414-18-4

4-Amino-1-pentanol-d4 Hydrochloride Salt

Cat. No.: B565003
CAS No.: 1216414-18-4
M. Wt: 143.647
InChI Key: DLOGMTRDVUURIL-WLKDFHKOSA-N
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Description

4-Amino-1-pentanol-d4 Hydrochloride Salt is a deuterium-labeled compound, often used as an amine intermediate in synthetic applications and research . . It is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and research applications.

Chemical Reactions Analysis

4-Amino-1-pentanol-d4 Hydrochloride Salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group in the compound can undergo substitution reactions with various reagents to form different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-1-pentanol-d4 Hydrochloride Salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-1-pentanol-d4 Hydrochloride Salt is primarily related to its role as an intermediate in chemical reactions. The deuterium labeling allows researchers to trace the compound through various metabolic and chemical pathways, providing insights into reaction mechanisms and kinetics. The molecular targets and pathways involved depend on the specific application and the reactions being studied.

Comparison with Similar Compounds

4-Amino-1-pentanol-d4 Hydrochloride Salt can be compared with other similar compounds, such as:

    4-Amino-1-pentanol: The non-deuterated version of the compound, which lacks the isotopic labeling.

    4-Amino-2-pentanol: A structural isomer with different positioning of the amino and hydroxyl groups.

    4-Amino-1-butanol: A shorter chain analog with similar functional groups.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and research applications, such as enhanced stability and traceability in metabolic studies.

Properties

IUPAC Name

4-amino-1,1,2,2-tetradeuteriopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-5(6)3-2-4-7;/h5,7H,2-4,6H2,1H3;1H/i2D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOGMTRDVUURIL-WLKDFHKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(C)N)C([2H])([2H])O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675595
Record name 4-Amino(1,1,2,2-~2~H_4_)pentan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216414-18-4
Record name 4-Amino(1,1,2,2-~2~H_4_)pentan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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